methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic thienopyridine derivative characterized by a fused bicyclic core structure. Key substituents include:
- Carbamoyl group (-CONH₂): Contributes to hydrogen-bonding interactions.
- Methyl ester (-COOCH₃): Influences solubility and metabolic stability.
This compound is synthesized via multi-step reactions, including condensation of intermediates under reflux conditions (e.g., acetonitrile as solvent, 6-hour reflux) .
Properties
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-21(2,3)13-7-5-12(6-8-13)18(26)23-19-16(17(22)25)14-9-10-24(20(27)28-4)11-15(14)29-19/h5-8H,9-11H2,1-4H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVRIVWFTOIGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group and the benzamide moiety is expected to enhance its lipophilicity and potentially its bioavailability.
Molecular Formula : CHNO
Molecular Weight : 342.40 g/mol
CAS Number : 122734-32-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. The key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : This involves cyclization reactions that construct the heterocyclic framework.
- Introduction of Functional Groups : The tert-butyl and benzamide groups are added through acylation and alkylation reactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways. For instance, the compound may act as an inhibitor or modulator of specific enzymes related to NAD metabolism, which is crucial for cellular energy homeostasis.
Pharmacological Profile
The biological activity can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential antimicrobial activity.
- Neuroprotective Effects : Due to its ability to enhance NAD levels, it may offer neuroprotective benefits in models of neurodegeneration.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations, molecular properties, and synthesis yields:
Key Findings:
Benzoylthioureido (Compound 5a) introduces sulfur-mediated interactions, which may enhance binding to metal-containing enzymes .
Synthetic Feasibility :
- Compound 5a achieves an 83% yield via optimized reflux conditions, suggesting efficient coupling of bulky substituents .
- The target compound’s synthesis likely follows similar protocols but requires validation of purity and scalability.
Functional Group Trade-offs :
Q & A
Q. What are the recommended synthetic routes for methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
Cyclization : Form the thienopyridine core via microwave-assisted Suzuki coupling, as seen in analogous pyridine derivatives (e.g., tert-butyl carbamate synthesis using bis(triphenylphosphine)palladium(II) dichloride under argon at 140°C) .
Functionalization : Introduce the tert-butyl benzamido and carbamoyl groups via nucleophilic acyl substitution or amidation under anhydrous conditions.
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50 v/v) to isolate intermediates .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for crystallization.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C in airtight containers to prevent hydrolysis of the ester and carbamate groups.
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid exposure to strong acids/bases, as tert-butyl and carbamate groups are prone to cleavage .
- Safety : Refer to SDS guidelines for structurally similar compounds (e.g., acute toxicity and skin irritation risks) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates with low solubility?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (THF/water) to enhance solubility.
- Catalysis : Employ Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for coupling reactions, ensuring ligand-to-metal ratios are optimized to reduce side products .
- Microwave Assistance : Use microwave reactors (e.g., Biotage Initiator+) to reduce reaction times and improve homogeneity, as demonstrated in furan-pyridine syntheses .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
- Methodological Answer :
- Multi-Technique Validation :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from dihydrothienopyridine protons.
- HPLC-MS : Compare retention times and isotopic patterns to confirm molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography : If crystalline, resolve ambiguities in regiochemistry or stereochemistry .
- Computational Aids : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
pH Stability Study : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
Thermal Analysis : Use DSC/TGA to identify decomposition temperatures.
- Data Interpretation : Compare degradation products (e.g., tert-butyl cleavage fragments) with reference standards. Stability profiles should inform storage protocols and in vitro assay conditions .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Identification :
Purity : Verify compound purity (>95% via HPLC) and confirm absence of isomers (e.g., dihydrothienopyridine vs. fully aromatic analogs) .
Assay Conditions : Control variables like DMSO concentration, which may affect solubility and activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
